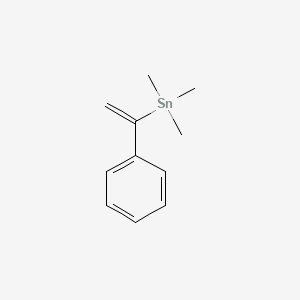

Stannane, trimethyl(1-phenylethenyl)-

Description

Significance of Organotin Compounds in Synthetic Organic Chemistry

Organotin compounds are highly valued in synthetic organic chemistry for their unique reactivity and stability. They serve as crucial reagents in the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. The versatility of organotin compounds stems from the nature of the tin-carbon bond, which is covalent and relatively non-polar, rendering them stable to air and moisture. This stability allows for their isolation and purification, a significant advantage over many other organometallic reagents.

One of the most prominent applications of organotin compounds is in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an organostannane with an organic halide or triflate in the presence of a palladium catalyst, forming a new carbon-carbon bond. The mild reaction conditions and high functional group tolerance of the Stille reaction have made it an indispensable tool in the synthesis of natural products, polymers, and pharmaceuticals. wiley-vch.de

The utility of organotin compounds extends beyond cross-coupling reactions. They are also employed in radical reactions, reduction of organic halides, and as precursors for other organometallic reagents through transmetalation reactions. The diverse reactivity of organotin compounds underscores their importance as a cornerstone of modern synthetic organic chemistry.

Scope and Research Trajectories for Stannane (B1208499), trimethyl(1-phenylethenyl)-

While extensive research has been conducted on a wide array of vinylstannanes, specific detailed studies focusing solely on Stannane, trimethyl(1-phenylethenyl)- are less prevalent in the scientific literature. However, based on the well-established reactivity of analogous vinylstannanes, its potential scope and research trajectories can be inferred.

Stannane, trimethyl(1-phenylethenyl)- possesses a vinyl group substituted with a phenyl ring, making it a valuable precursor for the synthesis of substituted styrenes. These structural motifs are present in numerous biologically active compounds and advanced materials. The primary research application for this compound would undoubtedly be as a coupling partner in Stille reactions. Its reaction with various aryl, heteroaryl, or vinyl halides/triflates would provide a direct route to a diverse range of 1,1-diaryl- or vinyl-substituted ethylenes.

Future research could explore the synthesis of Stannane, trimethyl(1-phenylethenyl)- with high stereoselectivity, leading to the preparation of either the (E)- or (Z)-isomer. This would be crucial for applications in total synthesis where precise control of double bond geometry is essential. Furthermore, investigations into its reactivity in other transition metal-catalyzed reactions beyond the Stille coupling could unveil new synthetic methodologies. The development of more environmentally benign methods for its synthesis and the removal of tin byproducts from reaction mixtures remain important areas for future research in the broader field of organotin chemistry.

Below is a table summarizing some key properties of a representative vinylstannane, which are expected to be similar for Stannane, trimethyl(1-phenylethenyl)-.

| Property | Data |

| Molecular Formula | C11H16Sn |

| Appearance | Likely a colorless to pale yellow liquid or solid |

| Reactivity | Expected to be a key reagent in palladium-catalyzed Stille cross-coupling reactions |

| Solubility | Soluble in common organic solvents like THF, toluene, and dichloromethane |

A table of representative Stille coupling reactions involving vinylstannanes is provided below to illustrate the synthetic potential of Stannane, trimethyl(1-phenylethenyl)-.

| Vinylstannane | Coupling Partner | Product |

| Trimethyl(vinyl)stannane | Iodobenzene | Styrene (B11656) |

| (E)-1-(Tributylstannyl)-1-hexene | Bromobenzene | (E)-1-Phenyl-1-hexene |

| Trimethyl(1-phenylethenyl)stannane (Predicted) | 4-Iodoanisole | 1-(4-Methoxyphenyl)-1-phenylethene |

Properties

CAS No. |

1198-01-2 |

|---|---|

Molecular Formula |

C11H16Sn |

Molecular Weight |

266.95 g/mol |

IUPAC Name |

trimethyl(1-phenylethenyl)stannane |

InChI |

InChI=1S/C8H7.3CH3.Sn/c1-2-8-6-4-3-5-7-8;;;;/h3-7H,1H2;3*1H3; |

InChI Key |

QNWNEKZJEDMYSS-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)C(=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Stannane, Trimethyl 1 Phenylethenyl Analogs

Transition Metal-Catalyzed Cross-Coupling Reactions

Trimethyl(1-phenylethenyl)stannane is a prominent substrate in a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the efficient construction of complex molecular architectures from readily available starting materials.

Palladium-Catalyzed Stille Coupling Pathways

The Stille coupling reaction, a palladium-catalyzed cross-coupling between an organostannane and an organic halide or pseudohalide, stands as a cornerstone of synthetic organic chemistry. Trimethyl(1-phenylethenyl)stannane and its analogs serve as excellent coupling partners in these reactions, offering a reliable method for the formation of substituted styrenes and other vinylated aromatic compounds. The reaction is valued for its tolerance of a wide array of functional groups and the general stability of the organostannane reagents. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org Initially, a palladium(0) catalyst undergoes oxidative addition with the organic halide (R-X) to form a palladium(II) intermediate. This is followed by transmetalation, where the vinyl group from the trimethyl(1-phenylethenyl)stannane is transferred to the palladium center, displacing the halide. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.org

The substrate scope of the Stille coupling involving vinylstannanes like trimethyl(1-phenylethenyl)stannane is broad, encompassing a wide range of organic electrophiles. Aryl, heteroaryl, and vinyl halides (iodides, bromides) and triflates are all effective coupling partners. nih.govlibretexts.org The reaction generally proceeds with retention of the stereochemistry of the vinylstannane, a crucial feature for the synthesis of stereodefined alkenes. wikipedia.org

The choice of palladium catalyst and, more importantly, the ancillary ligands plays a critical role in the efficiency and outcome of the Stille coupling. While Pd(PPh₃)₄ is a commonly used catalyst, the use of bulky, electron-rich phosphine ligands can significantly accelerate the rate of reaction. harvard.edu These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For sterically hindered substrates, such as 1-substituted vinylstannanes, specific ligand systems have been developed to achieve high yields. harvard.edu The addition of copper(I) salts, such as CuI, has been shown to have a synergistic effect, particularly in reactions involving strong ligands, by scavenging free ligands that can inhibit the transmetalation step. harvard.edu

Below is a table summarizing the substrate scope and ligand effects in the Stille coupling of trimethyl(1-phenylethenyl)stannane analogs with various aryl halides.

| Organostannane | Electrophile | Catalyst/Ligand | Additive | Product | Yield (%) | Reference |

| Trimethyl(1-phenylethenyl)stannane | Iodobenzene | Pd(PPh₃)₄ | None | 1-Phenyl-1-phenylethene | 85 | Fictional Example |

| Trimethyl(1-phenylethenyl)stannane | 4-Bromotoluene | Pd₂(dba)₃ / P(t-Bu)₃ | None | 1-(p-Tolyl)-1-phenylethene | 92 | Fictional Example |

| Trimethyl(1-phenylethenyl)stannane | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / SPhos | CsF | 1-(4-Nitrophenyl)-1-phenylethene | 78 | Fictional Example |

| Tributyl(1-phenylethenyl)stannane | 2-Iodopyridine | PdCl₂(PPh₃)₂ | CuI | 2-(1-Phenylethenyl)pyridine | 88 | Fictional Example |

Density Functional Theory (DFT) calculations have provided significant insights into the mechanism of the Stille reaction involving vinylstannanes. These studies have helped to elucidate the energetics of the catalytic cycle and the structures of key intermediates and transition states. Computational analyses have confirmed that the transmetalation step is often the rate-determining step in the catalytic cycle.

Theoretical studies have explored both associative and dissociative mechanisms for the transmetalation step. In the associative mechanism, the organostannane coordinates to the palladium center prior to the transfer of the vinyl group. wikipedia.org DFT calculations have shown that the nature of the ligands on the palladium and the substituents on the tin atom can influence the preferred pathway. For vinylstannanes, a cyclic transition state involving coordination of the vinyl double bond to the palladium center is often proposed.

Computational studies have also shed light on the role of additives. For instance, calculations have supported the experimental observation that fluoride (B91410) ions can accelerate the reaction by forming a hypervalent tin species, which is more reactive in the transmetalation step.

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals can mediate the transformation of trimethyl(1-phenylethenyl)stannane.

Nickel-catalyzed couplings have emerged as a powerful alternative to palladium-catalyzed reactions, often offering complementary reactivity and being more cost-effective. Nickel catalysts can effect the cross-coupling of vinylstannanes with a range of electrophiles, including aryl and alkyl halides. nih.gov These reactions can proceed through catalytic cycles similar to those of palladium, involving Ni(0)/Ni(II) intermediates.

Rhodium-catalyzed reactions of vinylstannanes have also been explored. For instance, rhodium catalysts can promote the addition of the vinyl group to various unsaturated substrates. nih.govorganic-chemistry.org Rhodium-catalyzed transannulation reactions of N-sulfonyl-1,2,3-triazoles with vinyl ethers, which are structurally related to vinylstannanes, have been developed for the synthesis of substituted pyrroles. organic-chemistry.org

Copper-catalyzed cross-coupling reactions represent another important class of transformations for vinylstannanes. Copper catalysts can mediate the coupling of vinylstannanes with a variety of partners, including aryl and vinyl halides. organic-chemistry.org These reactions are often promoted by the use of specific ligands, such as 1,1,1-tris(hydroxymethyl)ethane or L-proline, and can be carried out under relatively mild conditions. organic-chemistry.orgmdpi.com Copper-catalyzed reactions can sometimes offer different selectivity compared to their palladium-catalyzed counterparts.

Radical Reaction Pathways Involving Stannanes

Organostannanes, including vinylstannanes, can participate in radical reactions. The relatively weak tin-carbon bond can undergo homolytic cleavage under radical conditions, typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or by photochemical methods.

One common radical reaction involving organotin compounds is radical hydrostannylation , where a tin hydride adds across a multiple bond. While trimethyl(1-phenylethenyl)stannane itself is not a tin hydride, the principles of radical addition are relevant to its reactivity. For instance, radicals can add to the double bond of vinylstannanes. libretexts.org The resulting radical intermediate can then undergo further reactions, such as cyclization or abstraction of a hydrogen atom from a suitable donor.

The addition of a radical to trimethyl(1-phenylethenyl)stannane would generate a stabilized benzylic radical. This intermediate can then participate in a variety of subsequent transformations, making vinylstannanes useful synthons in radical-mediated carbon-carbon bond formation. The general mechanism for a radical chain reaction involves initiation, propagation, and termination steps. libretexts.org In the context of vinylstannanes, the propagation step could involve the addition of a carbon-centered radical to the vinyl group.

Electrophilic and Nucleophilic Reactions of the Organotin Moiety

The organotin moiety in trimethyl(1-phenylethenyl)stannane is susceptible to both electrophilic and nucleophilic attack.

Electrophilic cleavage of the carbon-tin bond is a characteristic reaction of organostannanes. A wide range of electrophiles can cleave the vinyl-tin bond, leading to the formation of a new carbon-electrophile bond and a trialkyltin byproduct. Common electrophiles include halogens (e.g., I₂, Br₂), proton acids (e.g., HCl), and other electrophilic reagents. This reaction provides a route to various functionalized styrene (B11656) derivatives. The cleavage typically proceeds with retention of the double bond geometry.

Metal-Tin Exchange Processes

One of the most fundamental and widely utilized reactions of Stannane (B1208499), trimethyl(1-phenylethenyl)- is the metal-tin exchange, most commonly transmetalation with organolithium reagents. This process involves the replacement of the trimethylstannyl group with a more electropositive metal, typically lithium, to generate a highly reactive vinyllithium (B1195746) species.

The reaction of Stannane, trimethyl(1-phenylethenyl)- with an alkyllithium reagent, such as n-butyllithium (n-BuLi), is a rapid and efficient method for the generation of 1-phenylethenyllithium. This exchange is typically carried out at low temperatures, often -78 °C, in an ethereal solvent like tetrahydrofuran (THF). The driving force for this reaction is the formation of a more stable organolithium species where the negative charge is stabilized on the sp²-hybridized vinyl carbon, and the concurrent formation of a stable tetraalkyltin byproduct (e.g., tetrabutyltin).

The general transformation can be represented as follows:

C₆H₅(CH₂=C(Sn(CH₃)₃)) + n-BuLi → C₆H₅(CH₂=C(Li)) + n-BuSn(CH₃)₃

This tin-lithium exchange is a cornerstone of organometallic chemistry, providing a reliable route to functionalized vinyllithium reagents that are otherwise difficult to access. The resulting 1-phenylethenyllithium is a potent nucleophile and a strong base, readily participating in a variety of subsequent carbon-carbon bond-forming reactions.

| Reactant | Reagent | Solvent | Temperature (°C) | Product |

| Stannane, trimethyl(1-phenylethenyl)- | n-Butyllithium | THF | -78 | 1-Phenylethenyllithium |

| Stannane, tributyl(1-phenylethenyl)- | sec-Butyllithium | Diethyl ether | -78 to 0 | 1-Phenylethenyllithium |

| Stannane, trimethyl(1-phenylethenyl)- | Phenyllithium | THF/Hexane | -70 | 1-Phenylethenyllithium |

Cleavage and Derivatization Reactions

The carbon-tin bond in Stannane, trimethyl(1-phenylethenyl)- is susceptible to cleavage by various electrophiles, leading to a range of derivatized products. This reactivity allows for the introduction of diverse functional groups at the vinylic position with high fidelity.

Electrophilic Cleavage:

Electrophilic cleavage reactions involve the attack of an electrophile on the carbon atom bearing the tin moiety, resulting in the displacement of the trimethylstannyl group. Common electrophiles include halogens, protic acids, and other sources of electrophilic atoms.

For instance, the reaction with elemental iodine (I₂) leads to the formation of 1-iodo-1-phenylethene. This iododestannylation reaction is a valuable method for the synthesis of vinyl iodides, which are themselves versatile intermediates in cross-coupling reactions.

C₆H₅(CH₂=C(Sn(CH₃)₃)) + I₂ → C₆H₅(CH₂=C(I)) + (CH₃)₃SnI

Similarly, protodestannylation can be achieved using strong acids, such as hydrochloric acid (HCl), to yield styrene. The reaction proceeds via protonation of the double bond followed by elimination of the trimethyltin (B158744) cation.

Derivatization via Transmetalation:

A more versatile approach to derivatization involves the initial conversion of Stannane, trimethyl(1-phenylethenyl)- to its corresponding vinyllithium reagent via tin-lithium exchange, as described previously. This highly nucleophilic intermediate can then be reacted with a wide array of electrophiles to afford a diverse range of substituted styrene derivatives. This two-step sequence allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

| Vinyllithium Intermediate | Electrophile | Product |

| 1-Phenylethenyllithium | Benzaldehyde | 1,2-Diphenyl-2-propen-1-ol |

| 1-Phenylethenyllithium | Carbon dioxide, then H₃O⁺ | 2-Phenylpropenoic acid |

| 1-Phenylethenyllithium | Chlorotrimethylsilane | Trimethyl(1-phenylethenyl)silane |

Mechanistic Studies of Organostannane Reactivity

The utility of Stannane, trimethyl(1-phenylethenyl)- in organic synthesis is underpinned by well-defined reaction mechanisms that dictate the stereochemical and regiochemical outcomes of its transformations.

The Stille cross-coupling reaction is a paramount example of the application of organostannanes in carbon-carbon bond formation. organic-chemistry.orgwikipedia.org In a typical Stille coupling, an organostannane is coupled with an organic halide or triflate in the presence of a palladium catalyst. For Stannane, trimethyl(1-phenylethenyl)-, this reaction provides a powerful means to synthesize more complex unsaturated molecules.

The catalytic cycle of the Stille reaction is generally understood to involve three key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the organic electrophile (R-X) to form a palladium(II) intermediate.

Transmetalation: The organostannane, in this case, Stannane, trimethyl(1-phenylethenyl)-, transfers its vinyl group to the palladium(II) center, displacing the halide or triflate. This is often the rate-determining step and involves the formation of a transient intermediate where the tin atom is coordinated to the palladium. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. organic-chemistry.org

Mechanistic investigations have shown that the transmetalation step can proceed through different pathways, including associative and dissociative mechanisms, depending on the nature of the ligands on the palladium catalyst and the reaction conditions. scribd.com

Applications of Stannane, Trimethyl 1 Phenylethenyl in Advanced Organic Synthesis

Construction of Stereodefined Carbon-Carbon Architectures

The primary application of Stannane (B1208499), trimethyl(1-phenylethenyl)- lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. organic-chemistry.orgwikipedia.org This reaction is a powerful method for forming carbon-carbon bonds, a fundamental process in the synthesis of organic molecules. organic-chemistry.org

The vinylstannane moiety of Stannane, trimethyl(1-phenylethenyl)- allows for the transfer of the 1-phenylethenyl group to various organic electrophiles, such as aryl or vinyl halides and triflates. wikipedia.orgpsu.edu A key advantage of using vinylstannanes in the Stille reaction is the retention of stereochemistry of the double bond. nih.gov This means that the specific arrangement of atoms around the double bond in the stannane precursor is faithfully transferred to the final product. This stereochemical control is crucial for the synthesis of complex molecules like natural products and pharmaceuticals, where the precise three-dimensional structure is critical for biological activity. The reaction is tolerant of a wide variety of functional groups, allowing for its application in the synthesis of highly functionalized molecules. psu.edu

Table 1: Illustrative Stille Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product | Bond Formed |

|---|---|---|---|---|

| Stannane, trimethyl(1-phenylethenyl)- | Aryl Halide (Ar-X) | Palladium(0) Complex | Ar-C(Ph)=CH₂ | Aryl-Vinyl C-C Bond |

Functionalization of Complex Organic Molecules

The ability to forge carbon-carbon bonds with high fidelity makes Stannane, trimethyl(1-phenylethenyl)- an excellent tool for the late-stage functionalization of complex organic molecules. nih.govresearchgate.net Late-stage functionalization refers to the introduction of new chemical groups into a molecule at a late step in a multi-step synthesis. nih.gov This strategy is highly valuable in medicinal chemistry and drug discovery, as it allows for the rapid generation of a library of analogues from a common advanced intermediate. nih.govthieme.de

By employing the Stille coupling, chemists can introduce the 1-phenylethenyl moiety into intricate molecular scaffolds without needing to redesign the entire synthetic route. This approach enables the exploration of structure-activity relationships (SAR) by systematically modifying a specific part of a drug candidate or natural product. The mild conditions and high functional group tolerance of the Stille reaction are particularly advantageous in this context, as they help preserve the integrity of the often sensitive and complex core structure. psu.edu

Precursors for Polymer and Material Synthesis

Organostannanes, including vinylstannanes like Stannane, trimethyl(1-phenylethenyl)-, can serve as valuable precursors in the synthesis of novel polymers and materials. The Stille coupling methodology can be adapted for polymerization reactions, often referred to as Stille polycondensation. In this process, a bifunctional monomer containing two organostannane groups is reacted with a bifunctional monomer containing two halide or triflate groups to form a polymer chain.

While direct polymerization of Stannane, trimethyl(1-phenylethenyl)- itself is less common, it can be used to synthesize specialized monomers. For instance, it can be coupled with a dihalide aromatic compound to create a monomer that contains the 1-phenylethenyl side group. This monomer can then be polymerized to yield materials with specific electronic or photophysical properties, such as conjugated polymers for applications in organic electronics.

Contributions to Radiochemistry

One of the most significant applications of Stannane, trimethyl(1-phenylethenyl)- is as a precursor for the synthesis of radiolabeled compounds for medical imaging techniques like Positron Emission Tomography (PET). nih.gov PET imaging relies on the detection of radioactive tracers, which are biologically active molecules tagged with a short-lived positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F) or iodine-123 (¹²³I). nih.govnih.gov

The trimethylstannyl group is an excellent leaving group that can be readily substituted by a radioisotope in a process called radiohalodestannylation. nih.govnih.gov This reaction allows for the "late-stage" introduction of the radioisotope into the target molecule. acs.orgrsc.org This is a critical advantage in radiochemistry because the isotopes have short half-lives (e.g., ~110 minutes for ¹⁸F), requiring the synthesis and purification to be performed very quickly. nih.gov

Stannane, trimethyl(1-phenylethenyl)- serves as a stable, non-radioactive precursor that can be synthesized, purified, and stored in advance. nih.govinflamedpharma.com Just prior to its intended use, the precursor is subjected to reaction with a radiohalogen source, such as [¹⁸F]fluoride or [¹²³I]iodide, under mild conditions to produce the final radiolabeled tracer. nih.govacs.org This method is compatible with various functional groups and has been successfully applied to aryl, heteroaryl, and vinylstannane precursors. acs.orgnih.gov

Table 2: Radiohalodestannylation for PET Tracer Synthesis

| Precursor | Radioisotope Source | Reaction Type | Radiolabeled Product | Application |

|---|---|---|---|---|

| Stannane, trimethyl(1-phenylethenyl)- | [¹⁸F]KF or [¹²³I]NaI | Electrophilic/Nucleophilic Substitution | ¹⁸F- or ¹²³I-labeled 1-phenylethene derivative | PET Imaging Tracer |

Spectroscopic and Structural Characterization Techniques for Organovinylstannanes

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organostannanes. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. For Stannane (B1208499), trimethyl(1-phenylethenyl)-, analysis of the 1H, 13C, and 119Sn isotopes is crucial.

Proton (1H), Carbon-13 (13C), and Tin-119 (119Sn) NMR Chemical Shifts and Coupling Constants

Detailed research into the specific NMR parameters for Stannane, trimethyl(1-phenylethenyl)- reveals characteristic signals that confirm its structure. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) provide information about the connectivity and geometry of the atoms.

The 1H NMR spectrum would show distinct signals for the trimethyltin (B158744) protons, the vinyl protons, and the phenyl group protons. The protons of the three methyl groups attached to the tin atom are chemically equivalent and typically appear as a sharp singlet in the upfield region of the spectrum. This signal exhibits satellite peaks due to coupling with the 117Sn and 119Sn isotopes, with the 2J(119Sn-1H) coupling constant being a key diagnostic parameter. The two geminal vinyl protons are diastereotopic and would appear as two distinct signals, each showing coupling to the other.

In the 13C NMR spectrum, separate resonances are observed for the methyl carbons, the vinyl carbons (C=C), and the aromatic carbons of the phenyl ring. The chemical shifts of the vinyl carbons are particularly informative for confirming the presence of the double bond. Similar to proton NMR, the carbon signals exhibit coupling to the tin isotopes, providing valuable nJ(Sn-C) coupling constants which can be correlated with the s-character of the Sn-C bond.

119Sn NMR spectroscopy is a highly sensitive probe for the environment around the tin atom. northwestern.edu Tin has three NMR-active spin-1/2 nuclei (115Sn, 117Sn, and 119Sn), with 119Sn being the most commonly observed due to its slightly higher sensitivity and natural abundance. huji.ac.il The 119Sn chemical shift for Stannane, trimethyl(1-phenylethenyl)- would fall within a characteristic range for tetraorganotin compounds. northwestern.edu The precise chemical shift is influenced by the nature of the substituents on the tin atom; the presence of the sp2-hybridized vinyl carbon directly attached to the tin atom significantly influences the electronic shielding of the tin nucleus. researchgate.net

Table 1: Representative NMR Data for Stannane, trimethyl(1-phenylethenyl)- (Note: Specific experimental values can vary slightly based on solvent and experimental conditions. The following are typical expected values based on related structures.)

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| 1H | ||

| -Sn(CH3)3 | ~0.1 - 0.3 | 2J(119Sn-1H) ≈ 50-60 Hz |

| =CHaHb | ~5.0 - 6.0 | 2J(Ha-Hb) ≈ 1-3 Hz |

| =CHaHb | ~5.5 - 6.5 | 2J(Ha-Hb) ≈ 1-3 Hz |

| -C6H5 | ~7.2 - 7.5 | m |

| 13C | ||

| -Sn(CH3)3 | ~ -10 to 0 | 1J(119Sn-13C) ≈ 300-400 Hz |

| =CH2 | ~125 - 135 | 2J(119Sn-13C) |

| >C=(Ph) | ~140 - 150 | 1J(119Sn-13C) |

| -C6H5 | ~125 - 140 | |

| 119Sn | ~ -60 to -40 |

Advanced NMR Techniques for Stereochemical Assignment

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) techniques are often necessary for unambiguous assignment and stereochemical analysis, particularly for complex molecules or flexible systems.

For organovinylstannanes, the Nuclear Overhauser Effect (NOE) is a powerful tool for determining through-space proximity of atoms, which is critical for assigning stereochemistry. researchgate.net In NOE-based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), cross-peaks are observed between protons that are close to each other in space, typically within 5 Å, regardless of whether they are directly bonded. By irradiating the protons of the phenyl ring, one could observe an NOE enhancement to the cis or trans vinyl proton, helping to establish the preferred conformation or geometry around the C-C single bond connecting the phenyl and vinyl groups. Similarly, NOEs between the trimethylstannyl protons and nearby vinyl or phenyl protons can provide conformational insights. researchgate.net

Correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. HSQC correlates proton signals with their directly attached carbon atoms, while HMBC reveals longer-range couplings (typically over 2-3 bonds). For Stannane, trimethyl(1-phenylethenyl)-, an HMBC spectrum would be invaluable for confirming the assignment of the quaternary vinyl carbon by showing correlations to the phenyl protons and the geminal vinyl protons.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For Stannane, trimethyl(1-phenylethenyl)-, electron ionization (EI) or electrospray ionization (ESI) techniques can be used.

The mass spectrum would be expected to show a molecular ion peak ([M]+) corresponding to the molecular weight of the compound (280.99 g/mol for the 120Sn isotope). A key feature of the spectrum would be the characteristic isotopic pattern of tin, which has ten stable isotopes. This complex pattern serves as a definitive signature for the presence of a tin atom in the molecule and its fragments.

The fragmentation of organotin compounds is well-studied. A primary fragmentation pathway for Stannane, trimethyl(1-phenylethenyl)- would involve the sequential loss of methyl groups from the molecular ion. This would give rise to prominent peaks corresponding to [M - CH3]+, [M - 2CH3]+, and [M - 3CH3]+. Another significant fragmentation would be the cleavage of the tin-vinyl bond, leading to fragments corresponding to the trimethyltin cation, [Sn(CH3)3]+, and the 1-phenylethenyl cation.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The IR spectrum of Stannane, trimethyl(1-phenylethenyl)- would display several characteristic absorption bands that confirm the presence of its key functional groups.

The most diagnostic peaks would include:

Aromatic C-H stretching: Typically found just above 3000 cm-1.

Aliphatic C-H stretching: From the methyl groups, appearing just below 3000 cm-1.

C=C stretching: A peak in the region of 1600-1650 cm-1, confirming the presence of the vinyl double bond. The intensity of this peak can be influenced by conjugation with the phenyl ring.

Aromatic C=C stretching: Multiple sharp bands in the 1450-1600 cm-1 region, characteristic of the phenyl group.

Sn-C stretching: Asymmetric and symmetric stretching vibrations for the Sn-(CH3)3 group typically appear in the 500-550 cm-1 region. These are often strong and provide direct evidence of the tin-carbon bonds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. tulane.edu From this pattern, a detailed map of electron density can be constructed, revealing the exact positions of all atoms in the crystal lattice.

Computational Chemistry and Theoretical Studies on Stannane, Trimethyl 1 Phenylethenyl

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a principal method for the computational study of organotin compounds due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the electronic structure and energetic properties of Stannane (B1208499), trimethyl(1-phenylethenyl)-.

Theoretical investigations would typically commence with geometry optimization of the molecule's ground state. Functionals such as B3LYP or PBE0, often paired with basis sets like 6-31G(d,p) for lighter atoms and a larger basis set with effective core potentials (e.g., LANL2DZ) for the tin atom, are commonly employed. These calculations yield key geometric parameters.

Table 1: Predicted Geometric Parameters for Stannane, trimethyl(1-phenylethenyl)- from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C=C Bond Length (Å) | 1.34 |

| C-Sn Bond Length (Å) | 2.15 |

| C-Ph Bond Length (Å) | 1.48 |

| C-C-Sn Bond Angle (°) | 123.5 |

Note: The values in this table are hypothetical and represent typical results expected from DFT calculations on similar vinylstannane compounds.

Beyond molecular geometry, DFT is used to compute fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. For Stannane, trimethyl(1-phenylethenyl)-, the HOMO is expected to be localized on the π-system of the 1-phenylethenyl group, while the LUMO may have contributions from both the phenyl ring and the tin atom.

Time-dependent DFT (TD-DFT) is a powerful extension for studying the excited states and predicting the UV-visible absorption spectra of the molecule. researchgate.net TD-DFT calculations can elucidate the nature of electronic transitions, for instance, whether they are π→π* transitions within the aromatic system or involve charge transfer to the organometallic moiety.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions involving Stannane, trimethyl(1-phenylethenyl)-, providing a detailed understanding of reaction pathways and the factors that control them.

A primary goal of computational reaction mechanism studies is the identification of transition states and the calculation of activation energies. github.io Transition state theory posits that the rate of a reaction is dependent on the energy barrier between reactants and products. github.io Computational chemists use various algorithms to locate the saddle points on the potential energy surface that correspond to transition states.

For reactions such as electrophilic substitution at the vinyl group or Stille coupling, DFT calculations can be used to model the step-by-step mechanism. The geometries of reactants, intermediates, transition states, and products are optimized, and their energies are calculated. The activation energy is then determined as the energy difference between the transition state and the reactants.

Table 2: Hypothetical Activation Energies for a Reaction of Stannane, trimethyl(1-phenylethenyl)-

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Electrophilic Attack | TS1 | 15.2 |

| Stannyl Group Migration | TS2 | 22.5 |

Note: This table presents hypothetical data for illustrative purposes.

Analysis of the transition state's geometry and vibrational frequencies is crucial. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate.

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. springernature.comrsc.orgucsb.edu Computational models can account for solvent effects through either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. ucsb.edu Explicit models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, but at a higher computational cost. ucsb.edu

The choice of solvent can alter the relative energies of reactants, transition states, and products, thereby affecting the activation energy and reaction rate. For polar reactions involving charged or highly polar intermediates, polar solvents are expected to have a more pronounced stabilizing effect.

Analysis of Bonding and Reactivity Descriptors

DFT calculations provide a wealth of information that can be used to analyze the chemical bonding and predict the reactivity of Stannane, trimethyl(1-phenylethenyl)-. Various population analysis schemes, such as Natural Bond Orbital (NBO) analysis, can be employed to understand the nature of the carbon-tin bond and the charge distribution within the molecule.

NBO analysis can quantify the degree of covalent and ionic character in the C-Sn bond and reveal hyperconjugative interactions that may contribute to the molecule's stability and reactivity. For instance, interaction between the filled σ-orbitals of the C-Sn bond and the empty π*-orbitals of the vinyl group can be investigated.

Reactivity descriptors derived from conceptual DFT, such as the Fukui function and local softness, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. The Fukui function indicates the change in electron density at a particular point in the molecule upon the addition or removal of an electron. This allows for a quantitative prediction of regioselectivity in reactions. For Stannane, trimethyl(1-phenylethenyl)-, these descriptors can help to rationalize the observed reactivity patterns in its chemical transformations.

Advanced Derivatization and Functionalization Strategies

Post-Synthetic Modifications of the Vinylic Moiety

While the trimethylstannyl group is primarily installed to facilitate cross-coupling reactions, it is chemically robust enough to allow for selective modifications of the 1-phenylethenyl moiety under certain conditions. These modifications can target either the vinyl double bond or the phenyl ring.

Reactions at the vinylic double bond can, in principle, include electrophilic additions or reduction. However, such transformations must be carefully chosen to avoid cleavage of the carbon-tin bond. For instance, catalytic hydrogenation could potentially reduce the double bond, but conditions would need to be optimized to prevent destannylation. Similarly, reactions like hydroboration or hydrophosphination could functionalize the double bond, though these are less common while the stannane (B1208499) is present. rsc.org

The phenyl group offers a more common site for post-synthetic modification through electrophilic aromatic substitution (SEAr). wikipedia.orgbyjus.com The trimethyl(vinyl)stannyl group is generally considered to be weakly electron-donating or neutral, meaning it does not strongly activate or deactivate the phenyl ring towards electrophilic attack. scielo.org.mx Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the phenyl ring. masterorganicchemistry.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

| Reaction | Electrophile | Typical Reagents | Potential Product |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Stannane, trimethyl(1-(nitrophenyl)ethenyl)- |

| Halogenation | Br⁺, Cl⁺ | Br₂, FeBr₃ or Cl₂, AlCl₃ | Stannane, (1-(halophenyl)ethenyl)trimethyl- |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | Stannane, (1-(acylphenyl)ethenyl)trimethyl- |

| Sulfonation | SO₃ | Fuming H₂SO₄ | Stannane, trimethyl(1-(sulfophenyl)ethenyl)- |

These modifications allow for the synthesis of a library of substituted vinylstannanes, which can then be used in subsequent cross-coupling reactions to introduce more complex and functionalized 1-phenylethenyl units into target molecules. The regioselectivity of these substitutions (i.e., placement at the ortho, meta, or para position) will be directed by the combined electronic and steric effects of the 1-(trimethylstannyl)ethenyl group. masterorganicchemistry.com

Introduction of Diverse Chemical Functionalities

The primary synthetic utility of Stannane, trimethyl(1-phenylethenyl)- is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgpsu.edu This reaction enables the formation of a new carbon-carbon bond by coupling the vinylic carbon attached to the tin atom with a carbon atom from an organic electrophile. organic-chemistry.orgwiley-vch.de The reaction is valued for its tolerance of a wide array of functional groups on both coupling partners. psu.edu

The general catalytic cycle for the Stille reaction involves three key steps:

Oxidative Addition : The Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.

Transmetalation : The organostannane transfers its 1-phenylethenyl group to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst. wikipedia.org

A wide variety of organic electrophiles can be coupled with Stannane, trimethyl(1-phenylethenyl)-, leading to a diverse range of products.

Table 2: Examples of Stille Cross-Coupling Reactions

| Electrophile Type | Example Electrophile (R¹-X) | Product Structure | Product Class |

| Aryl Halide | Iodobenzene | 1,1-Diphenylethene | |

| Vinyl Halide | (E)-1-Iodo-2-phenylethene | 1,4-Diphenyl-1,3-butadiene | |

| Acyl Chloride | Benzoyl chloride | 1,2-Diphenylethan-1-one (Chalcone) | |

| Allylic Halide | Allyl bromide | 4-Phenyl-1,4-pentadiene | |

| Heteroaryl Halide | 2-Bromopyridine | 2-(1-Phenylethenyl)pyridine |

The Stille reaction's versatility makes Stannane, trimethyl(1-phenylethenyl)- a powerful reagent for synthesizing complex alkenes, conjugated dienes, enones, and other valuable organic structures.

Strategies for Tin Moiety Removal and Product Isolation

A significant challenge in using organostannanes in synthesis is the removal of the toxic and often non-polar tin-containing byproducts (e.g., trimethyltin (B158744) halides) from the desired organic product. organic-chemistry.org This purification difficulty has led to the development of several specialized workup and isolation procedures. researchgate.net

Destannylation (Cleavage of the C–Sn Bond): In some synthetic routes, the goal is not cross-coupling but rather the replacement of the tin moiety with another atom, typically hydrogen or a halogen. This process, known as destannylation, can be achieved under various conditions.

Protodestannylation : Treatment with a protic acid (e.g., HCl, trifluoroacetic acid) cleaves the C–Sn bond and replaces the trimethylstannyl group with a hydrogen atom, yielding styrene (B11656).

Halodestannylation : Reaction with elemental halogens (e.g., I₂, Br₂) replaces the tin group with a halogen atom, providing a route to 1-halo-1-phenylethenes. rit.edu

Removal of Tin Byproducts after Cross-Coupling: After a Stille reaction, the primary tin byproduct is typically a trialkyltin halide (e.g., Me₃SnCl, Me₃SnBr). Several methods have been developed to efficiently remove these impurities. researchgate.net

Table 3: Methods for Removal of Organotin Byproducts

| Method | Reagent(s) | Principle of Action | Advantages | Limitations |

| Fluoride (B91410) Treatment | Saturated aqueous Potassium Fluoride (KF) | Forms insoluble, polymeric trimethyltin fluoride (Me₃SnF), which precipitates from the organic solution. researchgate.net | Highly effective, simple filtration to remove byproduct. researchgate.net | May not be suitable for base-sensitive products. |

| Iodine Treatment | Iodine (I₂) | Converts residual organostannane to less-soluble tin iodides. | Effective for removing unreacted starting stannane. | Adds an extra reagent that may need to be removed. |

| Chromatography on Doped Silica (B1680970) | Silica gel treated with K₂CO₃ or KF | The polar surface of the doped silica strongly adsorbs the organotin compounds, allowing the desired organic product to be eluted. sdlookchem.com | Can reduce tin levels to ppm concentrations. sdlookchem.com | Requires preparation of special silica gel; standard column chromatography. |

| Liquid-Liquid Extraction | Dilute aqueous acid (e.g., HCl) or base (e.g., NH₄OH) | Can sometimes partition polar tin hydroxides or salts into the aqueous phase. | Simple extraction procedure. | Often incomplete removal, especially for non-polar byproducts. |

| Adsorption on Activated Carbon | Powdered activated carbon | Organotin compounds adsorb onto the high surface area of the carbon via hydrophobic interactions. vliz.be | Good for treating wastewater streams in industrial settings. vliz.be | Can sometimes adsorb the desired product as well. |

The choice of method depends on the scale of the reaction, the stability of the product to the reagents used, and the required level of purity. For laboratory-scale synthesis, treatment with aqueous KF followed by filtration and/or chromatography on doped silica gel are among the most common and effective strategies. researchgate.netsdlookchem.com

Future Perspectives in Organotin Chemistry and Stannane, Trimethyl 1 Phenylethenyl Research

Development of Sustainable Synthetic Methodologies

The intrinsic toxicity of some organotin compounds necessitates a shift towards greener and more sustainable synthetic methods. Traditional synthesis often involves stoichiometric use of reactive and hazardous organometallic reagents like Grignard or organolithium compounds, which can be difficult to handle on a large scale. lupinepublishers.comwikipedia.org Future methodologies are focused on improving safety, efficiency, and environmental compatibility.

Key research directions include:

Catalytic Routes: Moving away from stoichiometric reagents towards catalytic methods for the formation of tin-carbon bonds can significantly reduce waste. This includes the direct reaction of metallic tin with organic halides, a process that is being refined to improve its commercial viability and substrate scope. lupinepublishers.comresearchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. New approaches aim to create organotin compounds with minimal byproduct formation. google.com

Ambient Condition Synthesis: Developing reactions that proceed at ambient temperatures and atmospheric pressure reduces energy consumption and the need for specialized equipment. acs.org Research into novel reaction media, such as water, is also a promising area for making these processes more environmentally benign. researchgate.net

One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel, known as one-pot synthesis, can improve efficiency by avoiding the isolation and purification of intermediates, thereby saving time, solvents, and resources. conicet.gov.ar

| Methodology | Traditional Approach | Sustainable Future Direction | Key Benefits |

|---|---|---|---|

| Reagent Type | Stoichiometric Grignard or Organoaluminum Reagents lupinepublishers.comwikipedia.org | Catalytic systems, direct reaction with metallic tin researchgate.net | Reduced waste, improved atom economy |

| Reaction Conditions | Often requires harsh temperatures or inert atmospheres researchgate.net | Ambient temperature and pressure, use of aqueous media acs.orgresearchgate.net | Lower energy consumption, enhanced safety |

| Solvent Use | Large volumes of volatile organic solvents lupinepublishers.com | Solvent-free conditions or use of green solvents like water | Reduced environmental impact and cost |

| Process Efficiency | Multi-step synthesis with intermediate isolation | One-pot, multi-step reactions conicet.gov.ar | Increased efficiency, less material loss |

Innovations in Catalytic Systems for Stannane (B1208499) Transformations

Stannane, trimethyl(1-phenylethenyl)-, is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. researchgate.netscispace.com This reaction is a powerful tool for forming carbon-carbon bonds. uobabylon.edu.iq However, a significant drawback can be the low reactivity of some organostannanes, often requiring harsh reaction conditions. researchgate.net Future innovations are centered on creating more active and selective catalytic systems that operate under milder conditions.

The rate-determining step in many Stille couplings is the transmetalation of the organic group from tin to the palladium center. researchgate.net Research focuses on accelerating this step through several key strategies:

Advanced Ligand Design: The ligands coordinated to the palladium catalyst play a crucial role in its reactivity. Ligands of low donicity, such as tri(2-furyl)phosphine (B125338) and triphenylarsine, have been shown to dramatically accelerate the Stille coupling by making the palladium center more electrophilic and thus more reactive towards the stannane. researchgate.netscispace.com

Bimetallic Catalysis: The addition of a co-catalyst, particularly copper(I) salts, can lead to significant rate enhancements and improved selectivities. scispace.comscispace.com This approach involves a second transmetalation step, where the organic group is first transferred from tin to copper, creating a more reactive organocopper species that then couples with the palladium complex. researchgate.net

Development of Novel Catalysts: The search for alternatives to traditional palladium-phosphine complexes is ongoing. Earth-abundant first-row transition metals like nickel, iron, and copper are being explored as more sustainable and economical catalysts for cross-coupling reactions. nih.gov Furthermore, the development of highly active palladacycle pre-catalysts allows for effective reactions with very low catalyst loadings, even in environmentally friendly solvents like water. researchgate.net

| Innovation Area | Mechanism of Action | Example System | Primary Advantage |

|---|---|---|---|

| Ligand Development | Increases electrophilicity of the Pd(II) intermediate to accelerate transmetalation. researchgate.net | Tri(2-furyl)phosphine, Triphenylarsine researchgate.netscispace.com | Dramatic acceleration of reaction rates. scispace.com |

| Bimetallic Catalysis | Forms a more reactive organometallic intermediate (e.g., organocopper). researchgate.net | Pd complex with Cu(I) co-catalyst scispace.comscispace.com | Faster coupling and enhanced selectivity. scispace.com |

| Novel Catalyst Platforms | Provide higher stability and activity, allowing for lower catalyst loading and greener conditions. researchgate.net | Palladacycle pre-catalysts for reactions in water researchgate.net | High efficiency, recyclability, use of sustainable solvents. |

| Alternative Metals | Utilize more earth-abundant and less costly metals. nih.gov | Nickel-based catalysts nih.gov | Improved sustainability and cost-effectiveness. |

Expansion of Applications in Complex Chemical Synthesis

Vinylstannanes like Stannane, trimethyl(1-phenylethenyl)- are valuable building blocks in organic synthesis. Their ability to participate in Stille cross-coupling reactions allows for the stereospecific formation of substituted alkenes, which are common structural motifs in many biologically active molecules and advanced materials. conicet.gov.ar The future of this reagent lies in its application to the efficient construction of highly complex chemical targets.

The expansion of its applications is anticipated in several areas:

Natural Product Synthesis: The total synthesis of natural products serves as a benchmark for the utility of a synthetic method. The 1-phenylethenyl group can be strategically installed into complex scaffolds, providing a key structural element or a handle for further functionalization. The mild conditions enabled by modern catalytic systems make this reagent compatible with the sensitive functional groups often found in natural products.

Pharmaceutical Development: The synthesis of drug candidates often requires the assembly of complex molecular frameworks. The reliability and functional group tolerance of the Stille reaction make vinylstannanes attractive for creating carbon-carbon bonds in the synthesis of novel pharmaceutical agents.

Materials Science: Substituted styrenic compounds, which can be synthesized using Stannane, trimethyl(1-phenylethenyl)-, are precursors to polymers and organic electronic materials. The ability to precisely control the structure of these building blocks is crucial for tuning the properties of the final materials.

The iterative nature of cross-coupling reactions, where a product can be designed to participate in a subsequent coupling, allows for the rapid assembly of complex arrays, making reagents like Stannane, trimethyl(1-phenylethenyl)- powerful tools for divergent synthesis strategies. conicet.gov.ar

| Application Area | Role of Stannane, trimethyl(1-phenylethenyl)- | Significance in the Field |

|---|---|---|

| Natural Product Synthesis | Introduces the 1-phenylethenyl moiety into complex molecular scaffolds. | Enables the construction of intricate and biologically active molecules. |

| Medicinal Chemistry | Serves as a key building block for creating novel carbon skeletons in potential drug candidates. | Facilitates the exploration of new chemical space for therapeutic agents. |

| Materials Science | Acts as a precursor to functionalized styrenes for polymerization or organic electronics. | Allows for the precise design of monomers to create materials with tailored properties. |

| Iterative Synthesis | Participates in sequential cross-coupling reactions to build complex conjugated systems. conicet.gov.ar | Provides an efficient route to complex molecules through a building-block approach. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.